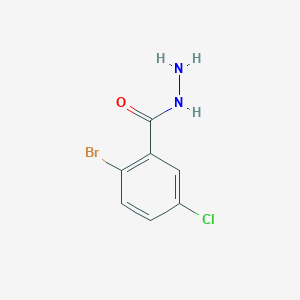

2-Bromo-5-chlorobenzhydrazide

Beschreibung

Contextualization within Benzohydrazide Chemistry

Benzohydrazides are a class of organic compounds characterized by a benzoyl group attached to a hydrazine moiety. Formally, they are derivatives of benzoic acid and hydrazine. britannica.com The core structure, C₆H₅CONHNH₂, provides a versatile platform for chemical modification. pensoft.net This versatility makes benzohydrazides crucial building blocks, or synthons, in organic synthesis, particularly for the preparation of various nitrogen-containing heterocyclic compounds. taylorandfrancis.com

The chemical behavior of benzohydrazides is dominated by the hydrazide functional group (-CONHNH₂). pensoft.net This group has multiple reactive sites that can participate in a wide array of chemical reactions, including condensation with aldehydes and ketones to form hydrazones, as well as acylation and cyclization reactions. These reactions allow for the systematic introduction of diverse substituents, which can modulate the steric, electronic, and physicochemical properties of the resulting molecules, thereby fine-tuning their biological and chemical characteristics. researchgate.netresearchgate.net The study of halogenated benzohydrazides is a specific area of interest, as the presence of halogens can enhance properties like lipophilicity and metabolic stability. nih.govmdpi.com

Historical Perspective on Benzohydrazide Research

The chemistry of hydrazine and its derivatives has a history spanning well over a century, with the parent compound first being isolated in 1887. researchgate.net Historically, hydrazine derivatives like phenylhydrazine were instrumental in analytical chemistry, particularly in the structural elucidation of carbohydrates. wikipedia.org

The therapeutic potential of hydrazides came to prominence with the discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid). This finding spurred extensive research into other aromatic carboxylic acid hydrazides and their derivatives for various physiological effects. researchgate.net This historical foundation established the benzohydrazide scaffold as a "privileged structure" in medicinal chemistry—a molecular framework that is recurrently found in compounds with diverse biological activities. Over the years, research has expanded from infectious diseases to other areas, including oncology and neurology, cementing the enduring importance of this class of compounds. nih.govresearchgate.net

Contemporary Relevance of Benzohydrazide Derivatives in Chemical Science

In modern chemical science, benzohydrazide derivatives remain a subject of intense investigation due to their broad spectrum of biological activities. The scientific community is actively exploring these compounds to address significant global health challenges, such as the rise of drug-resistant pathogens and the need for novel therapeutics for complex diseases. derpharmachemica.comderpharmachemica.com

The contemporary relevance of this class is underscored by the wide range of biological activities being reported for newly synthesized derivatives. These activities are often linked to the ability of the hydrazone linkage (-N=CH-), commonly formed from benzohydrazides, to interact with various biological targets. nih.gov Research has demonstrated that these compounds can function as potent enzyme inhibitors, targeting bacterial enzymes like ParE or those implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.orgnih.gov

The structural flexibility of the benzohydrazide scaffold allows for the creation of extensive compound libraries for high-throughput screening. researchgate.net Scientists continue to synthesize and evaluate novel benzohydrazide derivatives, often incorporating other pharmacologically active motifs to create hybrid molecules with enhanced or novel mechanisms of action. nih.govmdpi.com This ongoing research highlights the sustained importance of benzohydrazides as a cornerstone in the development of new chemical probes and potential therapeutic agents. pensoft.netpensoft.net

| Biological Activity | Description of Research Findings | References |

|---|---|---|

| Antimicrobial | Derivatives have been synthesized and tested against various bacterial (Gram-positive and Gram-negative) and fungal strains. Halogenated derivatives, in particular, have shown significant activity, highlighting their potential in combating antimicrobial resistance. | researchgate.netderpharmachemica.comderpharmachemica.comresearchgate.netdoaj.org |

| Anticancer | Numerous studies report the synthesis of benzohydrazide-hydrazone derivatives with cytotoxic effects against various human cancer cell lines. Research has focused on their ability to act as multi-kinase inhibitors or to induce apoptosis in cancer cells. | nih.govnih.govmdpi.comnih.govontosight.ai |

| Anticonvulsant | The benzohydrazide moiety is a feature in compounds designed and evaluated for anticonvulsant properties. Studies using animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, have identified promising candidates. | researchgate.netresearchgate.netdovepress.comnih.gov |

| Anti-inflammatory | Certain benzohydrazide derivatives have been reported to possess anti-inflammatory properties, a field of ongoing investigation. | derpharmachemica.comontosight.ai |

| Antitubercular | Following the historical success of isoniazid, research continues into new benzohydrazide derivatives as potential agents against Mycobacterium tuberculosis, including molecular docking studies to understand their mechanism of action. | derpharmachemica.comderpharmachemica.com |

Eigenschaften

IUPAC Name |

2-bromo-5-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHPQXFJXJVZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Characterization of 2-bromo-5-chlorobenzhydrazide and Analogues

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of benzhydrazide derivatives reveals characteristic absorption bands that signify the presence of key functional groups. For hydrazone derivatives of benzhydrazides, the N-H stretching vibration is a prominent feature, typically observed in the range of 3200-3550 cm⁻¹. scope-journal.com The carbonyl (C=O) stretching of the amide group is another strong indicator, generally appearing between 1625-1700 cm⁻¹. scope-journal.com The aromatic C-H stretching vibrations are usually found around 3000-3100 cm⁻¹. In more complex hydrazone structures derived from substituted benzhydrazides, such as those with a phenolic hydroxyl group, a broad O-H stretching band may also be present. For instance, in a series of hydrazone derivatives containing a butylated phenol moiety, the N-H stretching vibration was observed at 3167 cm⁻¹ and the C=O stretching at 1664 cm⁻¹. rsc.org Similarly, for other chloro-benzohydrazide derivatives, the N-H and C=O stretching bands are key diagnostic peaks. semanticscholar.org The presence of a C=N bond in hydrazone derivatives is typically seen in the 1586-1667 cm⁻¹ region.

Table 1: Typical FTIR Absorption Bands for Benzhydrazide Analogues

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3550 scope-journal.com |

| Aromatic C-H | Stretching | 3000-3100 |

| C=O (Amide) | Stretching | 1625-1700 scope-journal.com |

| C=N (Imine) | Stretching | 1586-1667 |

| C-O | Stretching | 1100-1250 scope-journal.com |

FT-Raman spectroscopy complements FTIR analysis and is particularly useful for observing non-polar bonds. In the study of benzohydrazide derivatives, FT-Raman has been used alongside FTIR to provide a more complete vibrational analysis. For example, in the characterization of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, both FTIR and FT-Raman spectra were analyzed and supported by theoretical calculations to confirm the presence of anticipated functional groups. researchgate.net Similarly, single crystals of 4-bromo-N′-[(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide were characterized using both FTIR and Raman spectroscopy to verify the functional groups. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

In the ¹H-NMR spectra of benzhydrazide derivatives, the protons of the aromatic ring typically appear as multiplets in the downfield region, generally between 7.0 and 8.0 ppm. The chemical shifts are influenced by the nature and position of substituents on the ring. For hydrazone derivatives, the N-H proton of the hydrazide moiety often appears as a broad singlet at a downfield chemical shift, sometimes above 10.0 ppm. For example, in a series of chloro-benzohydrazide derivatives, the N-H proton signal was observed as a broad singlet around 10.15 ppm. semanticscholar.org In another example, a hydrazone derivative of 5-bromofuran-2-carbohydrazide, the NH proton of the hydrazide group was observed as a broad singlet at δ 13.72 ppm. mdpi.com The protons of the -NH₂ group in the parent hydrazide would be expected to show a characteristic signal as well.

Table 2: Representative ¹H-NMR Chemical Shifts for Benzhydrazide Analogues

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.0 - 8.0 | Multiplet |

| -NH (Hydrazide) | > 10.0 | Broad Singlet |

| -NH (Isatin ring in analogue) | 11.30 | Singlet mdpi.com |

| =CH (Azomethine in hydrazone) | ~8.5 | Singlet |

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the hydrazide group is typically observed in the range of 160-170 ppm. For instance, in a chloro-benzohydrazide derivative, the C=O carbon appeared at 162.38 ppm. semanticscholar.org The aromatic carbons resonate in the region of approximately 120-150 ppm, with the carbons attached to electronegative substituents like bromine and chlorine showing distinct chemical shifts. In a bromo-benzohydrazide analogue, the aromatic carbons were observed in the range of 125-141 ppm. rsc.org The carbon of the azomethine group (C=N) in hydrazone derivatives is typically found around 150-155 ppm.

Table 3: Representative ¹³C-NMR Chemical Shifts for Benzhydrazide Analogues

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide/Hydrazide) | 160 - 170 |

| C=N (Imine in hydrazone) | 150 - 155 |

| Aromatic C | 120 - 150 |

| C-Br | ~117 rsc.org |

| C-Cl | ~130-135 |

Proton Nuclear Magnetic Resonance (1H-NMR)

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For 2-Bromo-5-chlorobenzhydrazide, with a molecular formula of C₇H₆BrClN₂O, the expected monoisotopic mass would be approximately 247.94 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The mass spectrum of halogenated compounds like this compound is characterized by a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion and fragment ions containing these halogens. For example, the high-resolution electron ionization mass spectrometry (HREIMS) of a bromo-benzohydrazide derivative showed the molecular ion peak [M⁺] which was consistent with its calculated molecular formula. rsc.org Similarly, for a chloro-benzohydrazide derivative, the HREIMS data confirmed the calculated molecular formula. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For benzohydrazide derivatives, the absorption bands observed in the UV-Vis spectrum are typically assigned to π → π* and n → π* transitions associated with the aromatic ring and the hydrazide group.

A study on various substituted-N'-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs confirmed their structure and purity using several spectroscopic techniques, including UV-Visible spectroscopy. The electronic absorption spectra of these compounds provide insights into the electronic properties of the molecular system. For instance, the UV-Vis spectrum of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, an analogue, was studied to understand its electronic properties. researchgate.net Similarly, the UV-Vis spectra of newly synthesized Schiff base compounds, which are derivatives of benzohydrazides, have been reported, with absorption maxima (λmax) recorded in dimethylformamide (DMF). tandfonline.com For example, one such compound exhibited a λmax at 272 nm. tandfonline.com Another related compound, a Schiff base derived from 4-chlorobenzohydrazide, was also characterized, and its electronic properties were investigated. researchgate.net

The following table summarizes the UV-Vis absorption data for some benzohydrazide analogues:

| Compound | Solvent | λmax (nm) | Reference |

| (NE,N′E)-4,4′-methylenebis(N-(4-bromo benzylidene)cyclohexanamine) | DMF | 274 | tandfonline.com |

| CH2–(C6H10–N=CH–C6H5)2 | DMF | 272 | tandfonline.com |

| CH2–(C6H10–N=CH–C6H2–OH-2)2 | DMF | 327, 417 | tandfonline.com |

This interactive table allows for the comparison of absorption maxima of different benzohydrazide derivatives.

X-ray Crystallography

The solid-state structures of numerous benzohydrazide analogues have been elucidated using single-crystal X-ray diffraction. For example, the crystal structure of N'-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide was determined to be monoclinic with the space group P2/n. researchgate.net In this structure, the molecule exists in a trans configuration with respect to the C=N bond. researchgate.net The dihedral angle between the two benzene rings is a mere 0.8(2)°. researchgate.net

Another related compound, 2-chlorobenzohydrazide, crystallizes in the monoclinic space group P2/c with two molecules in the asymmetric unit. researchgate.net The chlorophenyl and formic hydrazide units in each molecule are nearly planar. researchgate.net The crystal structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH) was also determined and found to crystallize in the monoclinic system with the space group P21/c. researchgate.net

The crystallographic data for some benzohydrazide analogues are presented in the following table:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| N'-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide | C14H10BrClN2O2 | Monoclinic | P2/n | 5.893(2) | 31.708(11) | 7.437(3) | 92.017(8) | researchgate.net |

| 2-Chlorobenzohydrazide | C7H7ClN2O | Monoclinic | P2/c | 25.7589(16) | 4.9618(3) | 12.9205(8) | 103.648(3) | researchgate.net |

| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | C13H12BrNO4 | Monoclinic | P21/n | 14.828(2) | 7.1335(9) | 25.119(2) | 100.066(11) | vensel.org |

This interactive table provides a summary of the crystallographic parameters for different benzohydrazide analogues.

The stability of the crystal lattice is dictated by a network of intermolecular interactions. In benzohydrazide derivatives, hydrogen bonding plays a pivotal role. In the crystal structure of N'-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide, an intramolecular O—H···N hydrogen bond is observed, which creates an S(6) ring motif. researchgate.net Furthermore, intermolecular N—H···O hydrogen bonds link adjacent molecules into extended chains along the c-axis. researchgate.net

Similarly, in 2-chlorobenzohydrazide, the molecules are connected through intermolecular N—H···O and N—H···N hydrogen bonds, resulting in R(10) ring motifs. researchgate.net The crystal structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide is stabilized by both intramolecular O-H···N interactions and a variety of intermolecular interactions, including C-H···O, N-H···O, C-H···Br, C-H···π, and π···π interactions. researchgate.net The analysis of Hirshfeld surfaces and fingerprint plots provides further insight into these short intermolecular contacts. vensel.orgnih.gov

The following table details the hydrogen bond geometry for N'-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| O1—H1···N1 | 0.82 | 1.93 | 2.642(4) | 145 | researchgate.net |

This interactive table presents the geometric parameters of the intramolecular hydrogen bond.

The intricate network of intermolecular interactions leads to the formation of specific crystal packing arrangements and, in some cases, one-dimensional polymeric chains. In the crystal of N'-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide, the intermolecular N—H···O hydrogen bonds link molecules into chains that propagate along the c-axis direction. researchgate.net

For 2-chlorobenzohydrazide, the combination of N—H···O and N—H···N hydrogen bonds results in the formation of one-dimensional polymeric chains extending along the nih.gov direction. researchgate.net These chains are built from R(10) ring motifs. researchgate.net The study of these supramolecular assemblies is crucial for understanding the material's properties and for the rational design of new crystalline materials with desired functionalities. nih.gov The analysis of crystal packing can reveal structure-property relationships, which is essential for crystal engineering. rsc.org

Computational and Theoretical Investigations of 2-bromo-5-chlorobenzhydrazide and Benzohydrazide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These methods, grounded in the principles of quantum mechanics, are employed to predict molecular structures, energies, and various other properties. For benzohydrazide systems, a range of computational approaches have been utilized to model their behavior accurately.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, represent a foundational approach in computational chemistry. science.gov The Restricted Hartree-Fock (RHF) method is a prominent example of an ab initio technique. In a study on the parent compound, benzohydrazide, vibrational and electronic properties were investigated using the RHF method in conjunction with 6-31G(d,p) and 6-311++G(d,p) basis sets. nih.govresearchgate.net These calculations provide valuable data on electronic energies, molecular geometries, and vibrational frequencies, forming a baseline for understanding the electronic structure of benzohydrazide systems. nih.gov

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry, offering a favorable balance between accuracy and computational cost. sciensage.info DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is extensively used for studying benzohydrazide derivatives. sciensage.infonih.govscispace.com It combines the Hartree-Fock exchange term with exchange and correlation functionals from other sources. Studies have employed B3LYP with various basis sets, such as 6-31G(d,p), 6-311++G(d,p), and cc-pVTZ, to investigate the structural, electronic, and reactive properties of these molecules. researchgate.networldscientific.comaip.orgresearchgate.netresearchgate.netsphinxsai.com These calculations have been instrumental in optimizing molecular geometries and analyzing frontier molecular orbitals. sciensage.infonih.gov

The B3PW91 (Becke, 3-parameter, Perdew-Wang-91) functional is another hybrid DFT method applied to benzohydrazide systems. Research on benzohydrazide has utilized B3PW91 with 6-31G(d,p) and 6-311++G(d,p) basis sets to compute molecular properties, including vibrational frequencies and electronic energies. nih.govresearchgate.net Similar to B3LYP, B3PW91 provides reliable results for a wide range of chemical systems. d-nb.infoscirp.org

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection process involves a trade-off between computational cost and the desired level of accuracy. umich.edu

For benzohydrazide systems, various Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p) , have been widely used. nih.gov The "6-31G" designation describes a split-valence basis set, where core orbitals are described by one function and valence orbitals by two. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing chemical bonds. The larger 6-311++G(d,p) basis set provides a more accurate description by using more functions for the valence electrons and adding diffuse functions ("++") to better represent weakly bound electrons. nih.govresearchgate.net

Correlation-consistent basis sets, like Dunning's cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are also employed for higher accuracy calculations. researchgate.netsphinxsai.com The primary goal is to select a basis set that is flexible enough to yield accurate results for a specific molecular property while remaining computationally manageable. mit.edu For instance, smaller basis sets may be used for initial geometry optimizations, followed by refinement with larger, more robust basis sets for higher accuracy energy calculations. mit.edu

Density Functional Theory (DFT) Approaches (e.g., B3LYP, B3PW91)

Molecular Geometry and Electronic Structure Analysis

Computational methods are pivotal in determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic landscape.

A key outcome of quantum chemical calculations is the determination of a molecule's equilibrium geometry—the lowest energy arrangement of its atoms. This is achieved through a process of geometry optimization, where the forces on each atom are minimized. For benzohydrazide derivatives, studies have successfully calculated optimized geometries, providing detailed information on bond lengths, bond angles, and dihedral angles. nih.govnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmdpi.com

The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, with higher EHOMO values indicating a greater tendency for electron donation. sciensage.info Conversely, the energy of the LUMO (ELUMO) relates to the ability to accept electrons, where lower ELUMO values suggest a stronger electron-accepting nature. sciensage.info

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sciensage.info A small energy gap implies that the molecule is more polarizable and is generally associated with high chemical reactivity and low kinetic stability. sciensage.info DFT calculations have been widely used to determine the HOMO-LUMO energies and the energy gap for numerous benzohydrazide derivatives, providing insights into their electronic properties and potential reactivity. scispace.comresearchgate.netrasayanjournal.co.in

Table 1: Calculated Frontier Molecular Orbital Energies for Substituted Benzohydrazides (B3LYP/6-311++G(d,p))

| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| I | 2-Fluoro | -8.914 | -1.347 | 7.567 |

| II | 2-Chloro | -8.822 | -1.638 | 7.184 |

| III | 2-Bromo | -8.724 | -1.725 | 6.999 |

| VI | 4-Fluoro | -8.811 | -1.369 | 7.442 |

| VII | 4-Chloro | -8.770 | -1.611 | 7.159 |

| VIII | 4-Bromo | -8.705 | -1.695 | 7.010 |

Data sourced from a theoretical investigation on substituted benzohydrazides. researchgate.net The HOMO and LUMO energies were originally reported in Hartree and converted to eV for this table (1 Hartree = 27.2114 eV).

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Computational chemistry provides powerful tools for the detailed analysis of molecular structures and their vibrational properties. For benzohydrazide systems, including derivatives like 2-Bromo-5-chlorobenzhydrazide, Density Functional Theory (DFT) is a commonly employed method for these investigations. These calculations help in understanding the molecular geometry, electronic structure, and vibrational spectra.

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups. For instance, in studies of related benzohydrazide derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles, which are then compared with experimental data, often from X-ray crystallography, to validate the computational model. researchgate.netresearchgate.net

The assignment of complex vibrational spectra is greatly aided by Potential Energy Distribution (PED) analysis. PED provides a quantitative measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. amrita.edu This allows for a precise description of the character of each vibrational band. For example, a specific frequency in the spectrum might be assigned as a combination of C-C stretching, C-H in-plane bending, and other motions, with PED quantifying the percentage contribution of each. Programs like VEDA (Vibrational Energy Distribution Analysis) are often used to perform PED calculations based on the output from DFT software like Gaussian. amrita.edunih.gov

In the case of halogenated aromatic compounds, such as 5-chlorouracil and 5-bromocytosine, DFT studies have shown how the substitution of different halogens affects the geometry and vibrational frequencies of the molecule. nih.govnih.gov For this compound, similar computational studies would reveal the influence of the bromine and chlorine atoms on the vibrational modes of the phenyl ring and the hydrazide group. The N-H, C=O, and N-N stretching vibrations are characteristic of the hydrazide moiety and are expected in specific regions of the IR spectrum. researchgate.net DFT and PED analyses would provide a detailed understanding of how these fundamental vibrations couple with other modes within the molecule.

Table 1: Representative Vibrational Modes and Their Descriptions for Benzohydrazide Systems

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3100-3300 | Stretching vibration of the amine group in the hydrazide moiety. |

| C-H Aromatic Stretching | 3000-3100 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C=O Stretching | 1630-1680 | Stretching vibration of the carbonyl group in the hydrazide. |

| C=C Aromatic Stretching | 1400-1600 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. |

| N-N Stretching | 1100-1200 | Stretching vibration of the nitrogen-nitrogen single bond. researchgate.net |

| C-Cl Stretching | 600-800 | Stretching vibration of the carbon-chlorine bond. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the dynamic behavior of systems at the atomic level, which is crucial for understanding complex biological processes.

One of the most powerful applications of MD simulations in drug discovery is the investigation of the dynamic interactions between a ligand and its biological target, such as an enzyme or protein. After a ligand is placed in the active site of a protein (often guided by molecular docking), MD simulations can be run to observe the stability of the complex and the evolution of interactions over time. nih.gov

For example, MD simulations have been used to assess the stability of inhibitors docked into the active site of enzymes like DNA gyrase. nih.gov These simulations can reveal:

The stability of key hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues.

Conformational changes in the protein or the ligand upon binding.

The role of water molecules in mediating protein-ligand interactions.

An estimation of the binding free energy, which correlates with the binding affinity.

By running simulations for nanoseconds or even microseconds, researchers can gain a more realistic understanding of the binding mechanism, which is not always apparent from static docking poses. nih.gov This information is invaluable for the rational design and optimization of more potent inhibitors.

Solvent Effect Studies

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. jddtonline.info This method is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Hydrazide and hydrazone derivatives have been extensively studied as inhibitors of various bacterial enzymes, making them promising candidates for the development of new antibacterial agents. umsha.ac.ir Molecular docking studies have been instrumental in identifying and characterizing their interactions with key targets.

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. It is the primary target for the frontline drug isoniazid. Hydrazone derivatives have been investigated as potential InhA inhibitors. nih.gov Docking studies have revealed that these compounds can fit into the InhA active site, forming hydrogen bonds with residues like TYR158 and the NAD⁺ cofactor. nih.govnih.gov For instance, the carbonyl oxygen of a benzohydrazide was shown to form a hydrogen bond with an arginine residue (ARG60), while the NH group interacted with a glutamine (GLN28). nih.gov

While specific docking studies on this compound against pantothenate synthetase are not prominently featured in the available literature, the general principles derived from its interactions with DNA gyrase and InhA suggest that the molecule has the potential to bind to various enzymatic targets through a combination of hydrogen bonding and halogen/hydrophobic interactions.

Table 2: Predicted Interactions of Benzohydrazide Analogs with Biological Targets from Docking Studies

| Target Enzyme | Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|

| DNA Gyrase | ASN54, ASP81, SER55 | Hydrogen Bonding | ekb.eg |

| DNA Gyrase | Asn46, Glu50, Arg76, Ile78 | Hydrogen Bonding, Hydrophobic | researchgate.net |

| InhA | ARG60, GLN28 | Hydrogen Bonding | nih.gov |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For benzohydrazide and related hydrazone derivatives, SAR studies have provided valuable insights for designing more potent molecules.

The biological activity of these compounds is highly dependent on the nature and position of substituents on the aromatic rings. nih.gov

Halogen Substituents: The presence of halogens like chlorine and bromine on the phenyl ring can significantly impact activity. In many cases, electron-withdrawing groups, including halogens, enhance the biological potency. nih.gov For example, in a series of 2-(benzamido) benzohydrazide derivatives, a compound with a bromo substituent at the para-position showed the most potent inhibitory activity against both AChE and BChE enzymes. nih.gov The position of the halogen is also critical; for instance, the difference between a 5-bromo and a 6-bromo derivative of an oxindole alkaloid led to different target specificities and inhibitory activities.

Hydrazone Linker: The -CO-NH-N=CH- scaffold is a common feature in many biologically active hydrazones. This linker is capable of forming key hydrogen bonds with protein targets, acting as a hydrogen bond donor (N-H) and acceptor (C=O). The conformational flexibility of this linker allows it to adopt suitable orientations within the binding pocket of an enzyme.

For this compound, the SAR suggests that the bromo and chloro substituents at the 2 and 5 positions, respectively, are key determinants of its activity. These electron-withdrawing groups can influence the electronic properties of the phenyl ring and participate in specific interactions, such as halogen bonding, with the target protein, potentially leading to enhanced binding affinity and inhibitory potency. ekb.eg

Prediction of Binding Modes and Interactions with Biological Targets (e.g., Proteins, Enzymes like InhA, DNA Gyrase, Pantothenate Synthetase)

Cheminformatics and Bioinformatics Approaches for Target Identification

The identification of molecular targets is a critical and often resource-intensive phase in drug discovery. nih.gov For novel or existing compounds like this compound, computational methods provide a rapid and cost-effective strategy to predict potential protein interactions, thereby guiding further experimental validation. nih.govu-strasbg.fr Cheminformatics and bioinformatics employ a variety of in silico techniques, broadly categorized as ligand-based and structure-based approaches, to achieve this "target fishing" or "reverse screening." nih.govmdpi.comencyclopedia.pub

Ligand-based methods rely on the principle of molecular similarity, where the biological activity of a query molecule is predicted by comparing it to a large database of compounds with known targets. nih.govtandfonline.com Conversely, structure-based methods, such as molecular docking, simulate the interaction between the small molecule (ligand) and a library of 3D protein structures to identify potential binding partners. researchgate.net

In the context of benzohydrazide systems, which share a core structural motif with this compound, various computational studies have been undertaken to elucidate their mechanisms of action and identify likely biological targets. These studies often combine multiple in silico tools to build a stronger hypothesis for the compound's bioactivity. For instance, research on different benzohydrazide derivatives has involved shape-based similarity, pharmacophore mapping, and inverse docking to identify potential targets. nih.gov

A common strategy involves using servers like SwissTargetPrediction, which leverage the chemical structure of a query molecule to predict its most probable protein targets based on similarity to known active ligands. tandfonline.comfrontiersin.org Following target prediction, molecular docking is frequently employed to assess the binding affinity and interaction patterns between the benzohydrazide derivative and the identified protein targets. heteroletters.orgresearchgate.net These docking studies calculate a binding energy, which indicates the stability of the ligand-protein complex; a more negative value typically suggests a stronger interaction. researchgate.net

Research on various benzohydrazide analogs has predicted interactions with a diverse range of protein targets implicated in different diseases. For example, some derivatives have been docked against enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation, and epidermal growth factor receptor (EGFR), a key target in cancer therapy. heteroletters.orgresearchgate.net Other identified potential targets for this class of compounds include pantothenate synthetase, relevant for anti-tubercular activity, and α-glucosidase, a target for diabetes treatment. nih.govnih.govresearchgate.net

The following tables summarize the findings from computational studies on various benzohydrazide systems, providing insights into the potential targets and interaction energies that could be relevant for this compound.

Table 1: Predicted Protein Targets and Docking Results for Benzohydrazide Derivatives

This table illustrates potential protein targets identified for various benzohydrazide analogs through in silico target fishing and molecular docking studies. The binding energy indicates the predicted affinity of the compound for the protein's active site.

| Derivative Class | Predicted Protein Target | PDB ID | Docking/Binding Energy (kcal/mol) | Computational Method | Reference |

| Benzylidene benzohydrazide | Epidermal Growth Factor Receptor (EGFR) | 1m17 | -6.69 to -7.74 | Molecular Docking | researchgate.net |

| N'-benzylidenebenzohydrazide | α-glucosidase | - | -0.45 | MM-PB/GBSA | researchgate.net |

| N'-benzylidenebenzohydrazide | α-amylase | - | -20.79 | MM-PB/GBSA | researchgate.net |

| Benzoquinone hydrazones | Cyclooxygenase-2 (COX-2) | 6COX | Favorable binding energy reported | Molecular Docking | heteroletters.org |

| Hydrazide-hydrazone Schiff Base | Main Protease (Mpro) of SARS-CoV-2 | 6LU7 | -9.73 | Molecular Docking | ijcce.ac.ir |

| Pyrrolyl benzohydrazide | Enoyl-ACP reductase (InhA) | - | Good binding affinity reported | Molecular Docking | nih.gov |

| Hydrazide Derivatives | Sirtuin 1 (SIRT1) | 4ZZH | -7.16 | Molecular Docking | rsc.org |

Table 2: In Silico Predicted ADMET Properties for Hydrazone Derivatives

Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (T) are crucial for drug development. This table shows predicted ADMET parameters for a series of hydrazone derivatives, a class to which benzohydrazides belong.

| Compound Class | Property | Predicted Value | Method | Reference |

| Benzoquinone hydrazones | Water Solubility | Good | pkCSM | heteroletters.org |

| Benzoquinone hydrazones | Caco-2 Permeability (Papp coefficient) | > 0.90 | pkCSM | heteroletters.org |

| Benzoquinone hydrazones | Intestinal Absorption | > 30% | pkCSM | heteroletters.org |

| Benzylidene benzohydrazide | Biological Activities | Predicted using PASS server | PASS Server | researchgate.net |

| Benzylidene benzohydrazide | ADMET Assessment | Assessed using ADMETLab 2.0 | ADMETLab 2.0 | researchgate.net |

Biological Activities and Mechanistic Insights of Benzohydrazide Derivatives

Antimicrobial Activity

Derivatives of benzhydrazide are well-documented for their broad-spectrum antimicrobial properties. nih.goviscientific.org The presence of the hydrazone linkage (-CH=N-NH-CO-) in many of these derivatives is crucial for their pharmacological activities. researchgate.net The introduction of bromo and chloro substituents on the phenyl ring can also enhance antimicrobial activity, a property attributed to their lipophilic nature. turkjps.org

Hydrazone derivatives of benzohydrazides have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.eg For instance, Schiff bases derived from hydrazides have shown inhibitory effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus cereus. itmedicalteam.pl The antibacterial activity of these compounds is often influenced by the nature and position of substituents on the aromatic ring.

Studies on thiosemicarbazides derived from 3-chlorobenzhydrazide have shown that their antibacterial activity is primarily directed against Gram-positive bacteria. researchgate.net One particular derivative, 1-(3-chlorobenzoyl)-4-(3,5-dichlorophenyl)thiosemicarbazide, was found to be significantly more active than standard antibiotics like ampicillin and cefuroxime against Bacillus cereus. researchgate.net

Schiff bases incorporating a salicylaldehyde moiety have also been investigated. A study on N-(3,5-dichloro-2-hydroxybenzylidene)-4-aminobenzenesulfonic acid sodium salt revealed it to be highly active against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that the presence of two chlorine atoms in the salicylidene ring is beneficial for activity against Gram-positive bacteria. d-nb.info In another study, Schiff bases derived from 5-chlorosalicylaldehyde showed antibacterial activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. scirp.org

The following table summarizes the antibacterial activity of selected benzohydrazide derivatives:

Table 1: Antibacterial Activity of Selected Benzohydrazide Derivatives| Compound/Derivative Type | Bacterial Strain(s) | Activity/Observation | Reference(s) |

|---|---|---|---|

| Schiff Base SB-I | E. coli | Inhibition zones of 8.5 mm and 13 mm at 0.7 µM and 1.4 µM respectively. | itmedicalteam.pl |

| 1-(3-chlorobenzoyl)-4-(3,5-dichlorophenyl)thiosemicarbazide | B. cereus ATCC 10876 | 16 times more active than ampicillin and 8 times more active than cefuroxime. | researchgate.net |

| N-(3,5-Dichloro-2-hydroxybenzylidene)-4-aminobenzenesulfonic acid sodium salt | S. aureus, MRSA | Most active against these strains with a MIC of 0.0194 µmol/cm³. | d-nb.info |

| (E)-4-chloro-2-((4-flurobenylimino)-methyl)phenol | B. subtilis, E. coli, S. aureus | MICs of 45.2, 1.6, and 3.4 μg/mL, respectively. | scirp.org |

Bacterial biofilm formation is a significant challenge in treating infections as it confers resistance to antimicrobial agents. nih.gov Some 1,2,4-triazole derivatives have been investigated for their ability to inhibit biofilm formation. For example, certain triazolo-thiadiazole derivatives have shown potent inhibition of Pseudomonas aeruginosa biofilm formation. mdpi.com Another study on 1,2,3-triazole derivatives demonstrated their potential to interfere with the biofilm formation of Staphylococcus aureus and affect preformed biofilms. nih.gov Scanning electron microscopy revealed a reduction in the bacterial population and cellular deformations within the biofilm after treatment with a 1,2,3-triazole compound. nih.gov

Benzohydrazide derivatives, particularly hydrazones and triazoles, have also been recognized for their antifungal properties. researchgate.netmdpi.com Hydrazone derivatives have been evaluated against various Candida species, with some compounds demonstrating notable antifungal activity. nih.gov For instance, certain hydrazones without a nitro substitution showed significant activity against different Candida strains at a concentration of 32 µg/mL. nih.gov

Schiff bases have also been explored for their antifungal potential. Derivatives of 5-chlorosalicylaldehyde were tested against Aspergillus niger and Candida albicans, with (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol showing a favorable minimum inhibitory concentration (MIC) against A. niger. d-nb.infoscirp.org Furthermore, pyrazolecarboxamide derivatives containing a hydrazone moiety have exhibited favorable antifungal activity against various plant pathogenic fungi. d-nb.info

The antifungal activity of a series of triazolo-thiadiazole derivatives was found to be significantly higher than the reference drugs ketoconazole and bifonazole against several fungal strains. mdpi.com

Table 2: Antifungal Activity of Selected Benzohydrazide Derivatives

| Compound/Derivative Type | Fungal Strain(s) | Activity/Observation | Reference(s) |

|---|---|---|---|

| Hydrazone derivatives | Candida spp. | Notable antifungal activity at 32 µg/mL. | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | A. niger | MIC of 47.7 μg/mL. | scirp.org |

| Triazolo-thiadiazole derivatives | Various fungi | Up to 80-fold higher activity than ketoconazole. | mdpi.com |

| Pyrazolecarboxamide-hydrazone derivatives | G. zeae, F. oxysporum, C. mandshurica | Favorable antifungal activity. | d-nb.info |

Hydrazide derivatives have historically been important in the treatment of tuberculosis, with isoniazid (a hydrazide derivative) being a frontline drug. scispace.com Research continues into new hydrazide-hydrazone derivatives for their antimycobacterial potential. scispace.com Some newly synthesized hydrazide-hydrazones have shown activity against Mycobacterium tuberculosis H37Rv at concentrations ranging from 0.78 to 6.25 µg/mL. scispace.com

Derivatives of 3-chlorobenzhydrazide have also been investigated for their antimycobacterial properties. researchgate.net Furthermore, a series of N-substituted 5-chloropyrazine-2-carboxamides, which are bioisosteres of benzamides, were synthesized and evaluated against M. tuberculosis and other mycobacterial strains, showing activity comparable to pyrazinamide. nih.gov

Schiff bases and their derivatives have emerged as promising candidates for the development of new antileishmanial drugs. turkiyeparazitolderg.orgturkiyeparazitolderg.org Studies on Schiff bases derived from various aldehydes and amines have shown their effectiveness against Leishmania species. turkiyeparazitolderg.orgturkiyeparazitolderg.org For example, certain Schiff base compounds bearing thiophene, 1,2,4-triazolone, and 1,3,4-oxadiazole moieties were found to be effective against Leishmania infantum promastigotes. turkiyeparazitolderg.orgturkiyeparazitolderg.org The antileishmanial activity is often concentration-dependent. turkiyeparazitolderg.orgturkiyeparazitolderg.org

One study reported that out of eight synthesized Schiff and Mannich base compounds, three showed significant antileishmanial activity with MIC values of 78 µg/mL and 156 µg/mL. turkiyeparazitolderg.orgturkiyeparazitolderg.org Another study on bis-benzothiophene Schiff bases identified a compound that was effective against both Leishmania infantum and Leishmania tropica promastigotes with an MIC of 1250 µg/mL. nih.gov

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

Anticancer Potential

In addition to antimicrobial activities, benzohydrazide derivatives, especially their metal complexes and Schiff bases, have demonstrated significant anticancer potential. nih.govnih.govshd-pub.org.rs These compounds can induce cancer cell death through various mechanisms, including apoptosis and DNA cleavage. nih.govmdpi.com

Metal complexes of Schiff bases derived from substituted salicylaldehydes have shown promising anticancer activities. For instance, Co(II), Cu(II), and Zn(II) complexes of a Schiff base ligand derived from 5-chloro-2-hydroxybenzylideneamine showed better anticancer activity than the free ligand. shd-pub.org.rs Similarly, Cu(II), Zn(II), and Mn(II) complexes of 5-chloro-2-N-(2-quinolylmethylene)aminophenol exhibited significant cytotoxicity toward lung cancer cell lines, with the copper complex being the most potent. mdpi.com This copper complex was also found to inhibit tumor growth in vivo. mdpi.com

Hydrazone derivatives and their metal complexes have also been a focus of anticancer drug development. nih.gov Fluorenone-based hydrazone ligands and their Cu(II) and Ni(II) complexes exhibited excellent anticancer activity against the MCF-7 human breast adenocarcinoma cell line, with some showing IC50 values of less than 10 μg/mL. nih.gov

Furthermore, hybrid compounds incorporating a 1,2,4-triazole ring and a hydrazone moiety have been designed as anti-breast cancer agents. One such compound demonstrated significant dose-dependent cytotoxicity with selectivity towards MDA-MB-231 breast cancer cells and was found to induce cell cycle arrest. rsc.org

Table 3: Anticancer Activity of Selected Benzohydrazide Derivatives

| Compound/Derivative Type | Cancer Cell Line(s) | Activity/Observation | Reference(s) |

|---|---|---|---|

| Co(II), Cu(II), Zn(II) complexes of (E)-4-((5-chloro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Not specified | Better anticancer activity than the Schiff base ligand. | shd-pub.org.rs |

| Cu(II) complex of 5-chloro-2-N-(2-quinolylmethylene)aminophenol | Lung cancer cell lines (e.g., A549) | Significantly greater cytotoxicity than cisplatin; inhibited tumor growth in vivo. | mdpi.com |

| Cu(II) and Ni(II) complexes of fluorenone-based hydrazone ligands | MCF-7 (human breast adenocarcinoma) | Excellent activity with IC50 value of <10 μg/mL. | nih.gov |

| 1,2,4-triazole-hydrazone hybrid compound (BIH4) | MDA-MB-231 (breast cancer) | Significant dose-dependent cytotoxicity and induced cell cycle arrest. | rsc.org |

Mechanisms of Apoptosis Induction (e.g., Cell Cycle Analysis, Mitochondrial Membrane Potential, DNA Fragmentation)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Benzohydrazide derivatives have been identified as potent inducers of apoptosis through various cellular pathways. nih.gov The anti-tumor efficacy of many chemotherapeutic agents is linked to their ability to induce apoptosis, making the identification of such compounds an attractive approach in cancer research. nih.gov

Research into substituted N′-(2-oxoindolin-3-ylidene)-benzohydrazides revealed their role as apoptosis inducers. nih.gov Specifically, the derivative 3,4,5-trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (Compound 5t) was identified as a potent inhibitor of various tumor cell lines. rsc.org Further investigation into its mechanism of action through cell cycle analysis, mitochondrial membrane potential analysis, and DNA fragmentation assays confirmed its ability to induce apoptosis at submicromolar concentrations. rsc.org Studies on other derivatives, such as C8 [N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide], showed significant cell cycle arrest at the G2/M phase in A549 lung cancer cells. researchgate.net An annexin V-FITC/PI assay demonstrated a substantial increase in the percentage of apoptotic A549 cells, from 6.27% to 60.52%, upon treatment with this compound. researchgate.net Similarly, other active hydrazone derivatives were found to induce apoptosis by inhibiting cell growth at the G2/M phase in HL60 leukemia cells. tandfonline.com The mechanism for some of these compounds, including N′-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g), was determined to be the inhibition of tubulin polymerization. nih.gov

Table 1: Apoptosis Induction by Benzohydrazide Derivatives

| Compound/Derivative Class | Cell Line | Mechanism/Effect | Reference |

|---|---|---|---|

| N′-(2-oxoindolin-3-ylidene)-benzohydrazides | HCT116 (colorectal carcinoma) | Potent apoptosis inducers; inhibition of tubulin polymerization. | nih.gov |

| 3,4,5-trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (5t) | REH, K562 (leukemic cell lines) | Induces apoptosis; studied via cell cycle analysis, mitochondrial membrane potential, and Annexin V-FITC. | rsc.org |

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) | A549 (lung cancer) | Cell cycle arrest at G2/M phase; significant increase in apoptotic cells. | researchgate.net |

| (E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivatives | LNCaP, PC-3 (prostate cancer) | Induced apoptosis confirmed by western blot and ELISA. | nih.gov |

| 4-(Methylsulfonyl)-N'-(substituted-benzylidene)benzohydrazides | HL60 (leukemia) | Cell cycle arrest at the G2/M phase. | tandfonline.com |

Antioxidant Properties (e.g., DPPH Radical Scavenging)

Antioxidants are crucial for mitigating oxidative stress by neutralizing harmful free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and simple method used to evaluate the antioxidant potential of chemical compounds. derpharmachemica.comresearchgate.net This method involves mixing the test compound with a DPPH solution and measuring the reduction in absorbance, which indicates the extent of radical scavenging. researchgate.net

Several studies have investigated the antioxidant properties of benzohydrazide derivatives. derpharmachemica.comiscientific.org For example, a series of Schiff bases derived from 4-Chlorobenzohydrazide and various aromatic aldehydes were synthesized and evaluated for their antioxidant activity using the DPPH method. derpharmachemica.com The results indicated that compound S3, (E)-4-Chloro-N'-(thiophene-2-ylmethylene) benzohydrazide, exhibited significant antioxidant activity compared to other synthesized compounds in the series. derpharmachemica.com Another study on chiral hydrazide-hydrazone derivatives also assessed their antioxidant capabilities. nih.gov The nature and position of substituent groups on the phenyl ring play a role in modulating the antioxidant ability of these derivatives. nih.gov

Table 2: Antioxidant Activity of Benzohydrazide Derivatives

| Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Schiff bases of 4-Chlorobenzohydrazide | DPPH radical scavenging | Compound S3, (E)-4-Chloro-N'-(thiophene-2-ylmethylene) benzohydrazide, showed good antioxidant activity. | derpharmachemica.com |

| Chiral hydrazide-hydrazones | Antioxidant assays | Evaluated for antioxidant potential among other biological activities. | nih.gov |

| 1,3,4-Oxadiazole derivatives of 2,4-di-tert-butylphenol | DPPH and FRAP assays | The nature and position of substituents on the phenyl ring influence antioxidant activity. | nih.gov |

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. mdpi.com Benzohydrazide derivatives have been explored for their potential as anti-inflammatory agents. derpharmachemica.comiscientific.orgthepharmajournal.comresearchgate.net Studies have shown that compounds like 4-chloro-benzohydrazide derivatives possess anti-inflammatory properties. iscientific.org Indole-based hydrazide derivatives have also demonstrated good anti-inflammatory activity, comparable to the standard drug diclofenac sodium. iscientific.org The in vitro anti-inflammatory activity of some derivatives, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, has been evaluated using methods like the protease inhibition assay. mdpi.com

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. iosrjournals.org The benzohydrazide moiety is recognized for exhibiting significant anticonvulsant activity, potentially by binding to GABA receptors. researchgate.net A series of N,N-dialkylaminoalkoxy-2-Oxo-indole-3-ylidene-benzohydrazides were synthesized and evaluated for their anticonvulsant effects using maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. iosrjournals.orgresearchgate.net

Among the tested compounds, N,N-dimethylaminoPropoxy-2-Oxo-5-methyl-3-ylidenebenzo hydrazide (VIIb) was particularly effective, protecting over 80% of mice against both MES and PTZ induced convulsions. thepharmajournal.comresearchgate.net Structure-activity relationship studies suggested that electron-donating groups at the C-5 position of the isatin nucleus were beneficial for higher anticonvulsant activity. thepharmajournal.com Another study on flavones incorporated with hydrazide derivatives also showed encouraging anticonvulsant results in the MES test. impactfactor.org

Table 3: Anticonvulsant Activity of Benzohydrazide Derivatives

| Compound/Derivative Class | Model | Key Findings | Reference |

|---|---|---|---|

| N,N-dialkylaminoalkoxy-2-oxo-indole-3-ylidene benzohydrazides | MES and PTZ induced seizures (mice) | Compound VIIb protected >80% of mice. Electron-donating groups at C-5 of isatin enhance activity. | thepharmajournal.comiosrjournals.orgresearchgate.net |

| Flavone-incorporated hydrazide derivatives | MES test (rats) | Compound 3g (with 4-dimethylamino substitution) was the most active, comparable to standard phenytoin. | impactfactor.org |

Antiviral Activity

Hydrazide derivatives have been investigated for their potential against various viruses. iscientific.org One study reported the synthesis of a series of hydrazide derivatives that demonstrated good activity against Herpes simplex type-1 (HSV-1). iscientific.org Another synthesized hydrazide derivative showed antiviral activity with inhibition percentages of 57.5% and 60.3% at concentrations of 10 µg/ml and 20 µg/ml, respectively, which was more active than the reference drug amantadine. iscientific.org While direct studies on 2-Bromo-5-chlorobenzhydrazide are limited, the broad-spectrum antiviral activity of related nucleoside carboxamides like selenazole against a wide range of DNA and RNA viruses highlights the potential of this chemical class. nih.gov

Antiprotozoal Activity

Protozoal infections remain a significant global health problem. In the search for new antiprotozoal agents, a series of hydrazone hybrids of 4-(2-(dimethylamino)ethoxy)benzohydrazide were designed and synthesized as potential inhibitors of Entamoeba histolytica. nih.gov The incorporation of both dimethylaminoethoxy and hydrazone entities into a single molecule proved to be a persuasive approach. nih.gov The synthesized compounds showed promising results against E. histolytica, with N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide emerging as the most potent compound in the series. nih.gov

Enzyme Inhibition Studies (e.g., AChE, BChE, Urease, Laccase)

Benzohydrazide derivatives have been shown to be effective inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.

A series of N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives were evaluated for their in vitro urease inhibitory activity. researchgate.net Many of the synthesized compounds demonstrated good inhibitory activities with IC50 values ranging from 13.33 ± 0.58 to 251.74 µM. researchgate.net Two compounds from this series were found to be more active than the standard inhibitor, thiourea (IC50 = 21.14 ± 0.425 µM). researchgate.net

In another study, a new series of chiral hydrazide-hydrazone derivatives were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease. nih.gov Among these, compound 3b, which contains a nitro group, showed the best inhibition profile against AChE. nih.gov Compound 3d was the most active against BChE, and this compound, which features a methoxy group in both the benzamide and hydrazone moieties, was noted for its good activity against all the tested enzymes. nih.gov

Table 4: Enzyme Inhibition by Benzohydrazide Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| N′ benzylidene-4-(tert-butyl)benzohydrazides | Urease | Two compounds were more active than the standard, thiourea. IC50 values ranged from 13.33 to 251.74 µM. | researchgate.net |

| Chiral hydrazide-hydrazones | AChE, BChE, Tyrosinase, Urease | Compound 3b (nitro-substituted) was the best AChE inhibitor. Compound 3d (methoxy-substituted) was the most active against BChE and showed broad activity. | nih.gov |

Chemical Applications of Benzohydrazides

Analytical Chemistry Applications (e.g., Reagents for Metal Ion and Anion Detection)

Hydrazide and hydrazone derivatives are known for their applications in analytical chemistry. researchgate.net Their ability to form stable complexes with various metal ions, often resulting in a color change, makes them suitable as chromogenic reagents for spectrophotometric analysis. researchgate.net

Schiff bases derived from hydrazides are particularly noteworthy. These compounds, formed by the condensation of a hydrazide with an aldehyde or ketone, can act as chemosensors for detecting specific metal ions. researchgate.net The coordination of the metal ion to the Schiff base ligand can lead to a measurable change in the UV-Vis absorption or fluorescence spectrum, allowing for the quantification of the ion. For instance, Schiff base metal complexes have been studied for their ability to bind to various metal ions, a property essential for developing selective analytical reagents. dokumen.pubresearchgate.net While no studies specifically name 2-Bromo-5-chlorobenzhydrazide, the general reactivity of the benzohydrazide structure suggests a potential for such applications.

Materials Science Applications (e.g., Chemosensors, Dyes)

In materials science, benzohydrazide derivatives are investigated for their roles in creating novel materials with specific functions.

Chemosensors: As mentioned, the chelation properties of benzohydrazides and their derivatives, like hydrazones, are fundamental to the design of chemosensors. researchgate.net These sensors can be developed for the selective detection of environmentally or biologically important ions. The synthesis of Schiff base ligands from hydrazides is a common strategy to create compounds that exhibit changes in their optical properties upon binding to a target analyte. researchgate.net

Dyes: Certain benzhydrazide derivatives have been used in the production of dyes. guidechem.com The extended conjugation systems present in many hydrazone derivatives, which can be synthesized from benzohydrazides, often result in colored compounds. For example, some dihalogenated benzonitrile building blocks, which are related precursors, are used in the synthesis of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diode (OLED) applications. ossila.com

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen and oxygen, such as benzohydrazides, are widely studied as corrosion inhibitors for various metals and alloys in acidic environments. nih.gov These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. researchcommons.org

The mechanism of inhibition often involves the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the benzene ring, which facilitate the adsorption onto the metal surface. This adsorption can block the active sites for corrosion. The effectiveness of a corrosion inhibitor can depend on its molecular structure, including the presence of specific substituent groups on the benzene ring. For example, studies on other organic compounds have shown that the presence and nature of substituents can influence the inhibition efficiency. nih.gov While there are no specific studies on this compound, the general principles of corrosion inhibition by organic molecules suggest that it could possess inhibitory properties. researchcommons.orginformaticsjournals.co.inscielo.br

Conclusion and Future Research Directions

Summary of Key Findings on 2-Bromo-5-chlorobenzhydrazide Research

Research specifically focused on this compound is exceptionally limited. The primary available information pertains to its synthesis and basic chemical identity. The compound is recognized in chemical databases and is available through commercial suppliers.

A key documented method for its synthesis involves a two-step process starting from 2-bromo-5-chlorobenzoic acid. In a described procedure, 2-bromo-5-chlorobenzoic acid is first treated with 1,1'-carbonyldiimidazole in tetrahydrofuran (THF). The resulting intermediate is then reacted with hydrazine hydrate to yield this compound. google.com This synthesis is a critical piece of foundational data, confirming the accessibility of the compound for future research.

Below is a table summarizing the known properties of this compound and its immediate precursor.

| Property | This compound | 2-Bromo-5-chlorobenzoic acid |

| CAS Number | 1023565-25-4 | 21739-93-5 |

| Molecular Formula | C₇H₆BrClN₂O | C₇H₄BrClO₂ |

| Precursor For | Potential synthesis of heterocyclic compounds (e.g., triazoles) | This compound, 2-bromo-5-chlorobenzyl alcohol |

| Synthesis Note | Synthesized from 2-bromo-5-chlorobenzoic acid and hydrazine hydrate. google.com | Used as a starting material in various chemical syntheses. google.comnewdrugapprovals.org |

| Availability | Commercially available from specialty chemical suppliers. | Commercially available from various chemical suppliers. huatengsci.comucplchem.com |

This table provides a summary of basic identification and synthesis information for this compound and its precursor.

Identification of Remaining Research Gaps and Challenges

The most significant research gap concerning this compound is the near-total absence of data on its biological activity. While the broader class of benzohydrazides has been extensively studied, this specific isomer remains uncharacterized. The key challenges and research gaps include:

No Biological Screening: There is no published data on the antimicrobial, anticancer, anti-inflammatory, or any other biological activities of this compound.

Lack of Structural Analysis: Detailed structural elucidation using techniques like X-ray crystallography has not been performed. Such studies are available for related isomers like 3-chlorobenzhydrazide and are crucial for understanding the molecule's conformation and potential interactions with biological targets. chemicalbook.com

Structure-Activity Relationship (SAR) Unknown: The influence of the specific 2-bromo and 5-chloro substitution pattern on the phenyl ring is completely unexplored. Comparative studies with other di-halogenated benzohydrazide isomers are needed to understand how the position and nature of the halogen atoms affect bioactivity. For instance, studies on other series have shown that the presence and position of electron-withdrawing groups can be critical for activity. frontiersin.org

Physicochemical Properties: Comprehensive characterization of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, has not been reported. These are fundamental parameters for assessing its drug-likeness.

Prospects for Novel Benzohydrazide Synthesis and Bioactivity

Despite the lack of data on this compound, the prospects for novel synthesis and bioactivity within the benzohydrazide class are vast. The benzohydrazide moiety (-CONHNH₂) is a versatile pharmacophore that is central to many biologically active compounds. pensoft.net

Future synthetic efforts could use this compound as a starting point to create a variety of derivatives, such as:

Schiff Bases: Condensation with various aldehydes and ketones to form hydrazones.

Heterocyclic Compounds: Cyclization reactions to form important five-membered rings like 1,3,4-oxadiazoles and 1,2,4-triazoles.

N-Substituted Derivatives: Modification of the terminal amine to create substituted amides or ureas.

The bioactivity of benzohydrazides is well-established across several therapeutic areas. Research on various derivatives has demonstrated significant potential, as highlighted in the table below.

| Bioactivity | Benzohydrazide Scaffold Examples | Key Findings |

| Antibacterial | Phenylacetamide and benzohydrazide derivatives | Showed potent activity against E. coli, inhibiting the ParE enzyme with IC₅₀ values as low as 0.27 µg/mL. frontiersin.org |

| Antioxidant | Methoxy-substituted benzohydrazide derivatives | Compounds demonstrated free radical scavenging and metal chelating abilities. pensoft.net |

| Anticancer | Not specified, but a known activity of the scaffold. | The benzohydrazide core is present in various compounds screened for anticancer properties. pensoft.net |

| Anti-inflammatory | Not specified, but a known activity of the scaffold. | The benzohydrazide scaffold is recognized for its role in compounds with anti-inflammatory effects. pensoft.net |

This table showcases the diverse biological activities reported for various compounds containing the benzohydrazide scaffold, indicating potential avenues for future research on derivatives of this compound.

Potential for Rational Drug Design Based on Benzohydrazide Scaffolds

The benzohydrazide framework is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govdoaj.org This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for drug discovery. The physicochemical attributes of the benzohydrazide moiety, including its rigidity and its capacity to act as both a hydrogen bond donor and acceptor, are key to its success. nih.gov

The potential for rational drug design using the this compound scaffold can be realized through several approaches:

Structure-Based Drug Design (SBDD): Once a biological target is identified (e.g., a bacterial enzyme), computational docking studies can be used to predict how this compound and its derivatives bind to the active site. This allows for the rational design of modifications to improve binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): If the structure of the target is unknown, a library of derivatives can be synthesized from this compound. By testing their activity, a quantitative structure-activity relationship (QSAR) model can be developed to guide the design of more potent compounds.

Fragment-Based Drug Discovery (FBDD): The 2-bromo-5-chlorophenyl moiety or the hydrazide group itself can be considered as molecular fragments. These can be used to probe the binding sites of proteins, with hits being elaborated into more complex and potent molecules.

The versatility and established biological relevance of the benzohydrazide scaffold strongly suggest that this compound is a valuable but currently underutilized building block for the development of new therapeutic agents. Future research focused on closing the existing knowledge gaps is highly warranted.

Q & A

Q. What are the established synthetic routes for 2-bromo-5-chlorobenzhydrazide, and how can reaction conditions influence yield?

The synthesis typically involves condensation of 2-bromo-5-chlorobenzoic acid derivatives with hydrazine. Key steps include:

- Acid chloride formation : Reacting 2-bromo-5-chlorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Hydrazide formation : Treating the intermediate with hydrazine hydrate under controlled pH (neutral to slightly acidic) and temperature (0–5°C) to minimize side reactions .

- Yield optimization : Excess hydrazine (1.5–2 equivalents) and inert atmosphere (N₂/Ar) improve yields to 70–85%. Impurities like unreacted acid or dimerization byproducts can be removed via recrystallization in ethanol/water mixtures .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- NMR : H NMR (DMSO-d₆) shows characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), NH₂ groups (δ 9.2–9.8 ppm), and hydrazide NH (δ 10.5 ppm). C NMR confirms carbonyl (C=O) at ~165 ppm .

- X-ray diffraction : Single-crystal analysis reveals planar hydrazide moieties and intermolecular hydrogen bonding (N–H⋯O), critical for stabilizing the crystal lattice. Space group parameters (e.g., monoclinic P2₁/c) and bond lengths (C–Br: ~1.89 Å) are consistent with related hydrazides .

Q. How should researchers handle safety and stability concerns during experimentation?

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. The compound is hygroscopic; desiccants like silica gel are recommended .

- Hazard mitigation : Use fume hoods for synthesis steps involving hydrazine (toxic) or SOCl₂ (corrosive). Refer to SDS guidelines for PPE (gloves, goggles) and spill management .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or optimize synthetic pathways?

- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the bromine atom’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic substitution at the 5-chloro position .

- Reaction dynamics : Simulate transition states for hydrazide formation to identify energy barriers. Solvent effects (polar vs. nonpolar) can be modeled using COSMO-RS to optimize reaction media .

Q. What strategies resolve contradictions in spectral data or crystallographic results?

- Case example : Discrepancies in NH proton chemical shifts may arise from solvent polarity or hydrogen bonding. Compare experimental NMR with computed spectra (e.g., Gaussian) to validate assignments .

- Crystallographic refinement : If unit cell parameters conflict with literature, check for twinning or disordered atoms. Rietveld refinement or temperature-dependent XRD can clarify structural anomalies .

Q. How can this compound be functionalized for applications in coordination chemistry or drug discovery?

- Ligand design : The hydrazide group binds transition metals (e.g., Cu²⁺, Ni²⁺) via N,O-donor sites. Chelation studies in DMF/water mixtures (pH 6–7) yield stable complexes with potential antimicrobial activity .

- Pharmacophore modification : Introduce substituents (e.g., methyl, methoxy) at the benzene ring via Suzuki coupling or nucleophilic aromatic substitution. Screen derivatives for bioactivity using in silico docking (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.